2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide
Description
2-Ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene core substituted with an ethoxy group at position 2 and a carboxamide moiety at position 1. The carboxamide nitrogen is further linked to a 2-(thiophen-3-yl)ethyl group, introducing a heteroaromatic thiophene ring.
Properties
IUPAC Name |
2-ethoxy-N-(2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-22-17-8-7-15-5-3-4-6-16(15)18(17)19(21)20-11-9-14-10-12-23-13-14/h3-8,10,12-13H,2,9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNESILFMYYXDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Naphthalene Derivative Preparation: The starting material, naphthalene, is first functionalized to introduce the ethoxy group at the desired position.
Amide Formation: The functionalized naphthalene is then reacted with an appropriate amine to form the carboxamide linkage.
Thiophene Introduction: The thiophene ring is introduced via a coupling reaction, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring and naphthalene core allow it to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Carboxamide Derivatives with Cyclic Backbones
Example Compounds :
- N-(2-Iodophenyl)-N-methyl-1-cyclohexene-1-carboxamide (1b)
- 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4)
Structural Similarities :
- Both compounds share a carboxamide group attached to a cyclic structure (cyclohexene vs. naphthalene).
- Substitutions on the carboxamide nitrogen (methyl, phenyl) differ from the thiophene-ethyl group in the target compound.
Key Differences :
Thiophene-Containing Analogs
Example Compounds :
- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e)
- 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b)
Structural Similarities :
- Both feature thiophene moieties linked to ethyl or propyl chains.
- 5b includes an imidazole ring, while the target compound lacks heterocyclic nitrogen.
Physicochemical Properties :
Ethoxy-Substituted Carboxamides
Example Compound :
- 2-Ethoxy-N-[2-(diethylamino)ethyl]-4-quinoline carboxamide (3924)
Structural Similarities :
- Both compounds have ethoxy and carboxamide groups.
- The quinoline backbone in 3924 is a nitrogen-containing heterocycle, contrasting with the naphthalene system.
Solubility and Bioavailability :
- 3924’s diethylamino group improves water solubility via protonation, whereas the thiophene-ethyl group in the target compound may prioritize lipophilicity . This difference could influence pharmacokinetic profiles.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic organic compound classified as a naphthalene carboxamide. Its structural features, including an ethoxy group and a thiophene ring, make it a compound of significant interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is 2-ethoxy-N-(2-thiophen-3-ylethyl)naphthalene-1-carboxamide, with the following molecular formula:
Key Structural Features:
- Naphthalene Core: Provides aromatic stability and potential interactions with biological targets.
- Ethoxy Group: Enhances solubility and may influence biological activity.
- Thiophene Ring: Known for its electron-rich nature, which can participate in various chemical reactions and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the areas of anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study:
In a recent study, derivatives of naphthalene carboxamides were screened for their ability to inhibit the growth of various cancer cell lines. Results indicated that certain modifications to the naphthalene structure significantly enhanced cytotoxicity against leukemia cells, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Preliminary investigations have suggested that this compound exhibits antimicrobial properties against a range of pathogens. The presence of both the thiophene and naphthalene moieties is believed to contribute to its efficacy.
Research Findings:
A comparative study on various naphthalene derivatives showed that those containing thiophene rings demonstrated enhanced activity against Gram-positive bacteria, highlighting the potential application of this compound in developing new antimicrobial agents .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within target cells. The thiophene ring may facilitate electron transfer processes, while the naphthalene core could engage in π-stacking interactions with nucleic acids or proteins.
Research Applications
This compound is being explored for various applications in:
- Medicinal Chemistry: As a lead compound for developing new anticancer or antimicrobial therapies.
- Material Science: Due to its unique electronic properties, it may also find applications in organic electronics or photonic devices.
Summary of Findings
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-ethoxy-N-[2-(thiophen-3-yl)ethyl]naphthalene-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Begin with thiophene-3-carboxylic acid derivatives and naphthalene precursors. Key steps include:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to form the carboxamide bond between the naphthalene and thiophene-ethylamine intermediates under anhydrous conditions .
- Ethoxy Group Introduction : Alkylation of the naphthalene hydroxyl group using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions on the naphthalene and thiophene rings. Compare chemical shifts with computed spectra for validation .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Determine purity and molecular weight (e.g., ESI-MS in positive ion mode) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What are the key considerations for ensuring compound stability during storage?
- Methodological Answer :
- Storage Conditions : Use amber glass vials under inert gas (argon) to prevent oxidation. Maintain temperatures at –20°C for long-term storage .
- Moisture Control : Store in a desiccator with silica gel to avoid hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxic vs. non-toxic effects) of this compound?
- Methodological Answer :
- Reproducibility Framework : Standardize cell lines (e.g., HepG2 vs. HEK293), assay protocols (MTT vs. ATP-based viability), and dosing regimens across labs .
- Bias Assessment : Apply the Risk of Bias in Non-randomized Studies (ROBINS-I) tool to evaluate confounding factors (e.g., solvent effects, impurity interference) .
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I² statistic) .
Q. What strategies optimize reaction yields while minimizing by-products during synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency. Use DoE (Design of Experiments) to optimize solvent (DMF vs. THF) and temperature (60–100°C) .
- By-Product Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
- Process Intensification : Implement continuous flow reactors for precise control of reaction kinetics and scalability .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in pharmacological contexts?
- Methodological Answer :
- In Vitro Assays : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler®) to identify target enzymes .
- Molecular Docking : Use AutoDock Vina to model interactions with potential receptors (e.g., COX-2, EGFR). Validate with mutagenesis studies .
- Transcriptomic Analysis : Conduct RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
Q. What toxicological evaluation frameworks are recommended for assessing in vivo safety?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423 for dose-ranging studies in rodents (oral, dermal routes). Monitor hepatic/renal biomarkers (ALT, BUN) .
- Subchronic Exposure : Use 28-day repeated-dose studies (EPA OPPTS 870.3100) with histopathology of lung and liver tissues .
- Biomonitoring : Quantify metabolite concentrations in blood/urine via LC-MS/MS to assess bioaccumulation potential .
Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C | Maximizes coupling efficiency |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces by-products |
| Solvent System | DMF:EtOH (3:1 v/v) | Enhances solubility |
Q. Table 2. Toxicological Endpoints for Safety Assessment
| Endpoint | Method (Guideline) | Critical Observations |
|---|---|---|
| Hepatotoxicity | ALT/AST levels (OECD 423) | >3x baseline indicates injury |
| Nephrotoxicity | Urinary KIM-1 (EPA 870.3100) | Biomarker sensitivity: 85% |
| Genotoxicity | Ames Test (OECD 471) | Negative up to 500 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
